2-Fluoro-6-phenylpyridine

Synthetic Chemistry C-H Fluorination Process Development

Select 2-Fluoro-6-phenylpyridine for your medicinal chemistry or materials science program. Its strategic 2-fluoro/6-phenyl substitution provides a unique electronic profile that enhances metabolic stability while minimizing steric bulk. This scaffold is a proven intermediate for bioactive molecules such as the anticancer agent BMS-754807. A robust, scalable synthesis (79-81% yield) and low aqueous solubility (0.38 g/L) ensure reliable scale-up and straightforward purification, making it an ideal starting material for late-stage diversification via nucleophilic aromatic substitution and cross-coupling.

Molecular Formula C11H8FN
Molecular Weight 173.19 g/mol
CAS No. 180606-17-1
Cat. No. B070266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-phenylpyridine
CAS180606-17-1
Synonyms2-FLUORO-6-PHENYLPYRIDINE
Molecular FormulaC11H8FN
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC=C2)F
InChIInChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H
InChIKeyAXSUBWDOWSHTSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Fluoro-6-phenylpyridine (CAS 180606-17-1) as a Synthetic Intermediate


2-Fluoro-6-phenylpyridine (CAS 180606-17-1) is a fluorinated heterocyclic building block [1] with the molecular formula C11H8FN and a molecular weight of 173.19 g/mol [2]. It is characterized by a fluorine atom at the 2-position and a phenyl group at the 6-position of a pyridine ring, which imparts distinct electronic properties useful in medicinal chemistry and materials science [1].

Why 2-Fluoro-6-phenylpyridine (CAS 180606-17-1) Cannot Be Interchanged with Other 2-Halopyridines


Substituting 2-Fluoro-6-phenylpyridine with a different 2-halopyridine (e.g., Cl, Br, I) or a non-fluorinated analog will fundamentally alter the synthetic utility and physicochemical properties of the final molecule. The fluorine atom's strong electron-withdrawing effect and small size provide a unique combination of increased metabolic stability and minimal steric perturbation compared to other halogens [1]. Furthermore, the reactivity of the C-F bond in cross-coupling reactions differs significantly from C-Cl or C-Br bonds, offering distinct synthetic pathways and regioselectivity .

Quantitative Evidence for Selecting 2-Fluoro-6-phenylpyridine (CAS 180606-17-1) Over Analogs


High-Yield Synthesis via Mild, Room-Temperature AgF2 Fluorination

The synthesis of 2-Fluoro-6-phenylpyridine from 2-phenylpyridine using AgF2 in MeCN at room temperature proceeds with a high isolated yield of 79-81% [1]. This method is a significant improvement over alternative fluorination techniques for similar heterocycles, which can require harsh conditions, hazardous reagents, or pre-functionalized substrates and often give lower yields [2].

Synthetic Chemistry C-H Fluorination Process Development

Optimized Lipophilicity (LogP) for Drug Design as a Fluorinated Building Block

The calculated partition coefficient (XLogP3-AA) for 2-Fluoro-6-phenylpyridine is 2.9 [1]. This logP value falls within the optimal range often associated with good oral bioavailability and membrane permeability in drug discovery [2]. In contrast, non-fluorinated analogs like 2-phenylpyridine have a lower logP (calculated logP ≈ 2.6) , demonstrating the fluorine atom's role in modulating lipophilicity.

Medicinal Chemistry ADME Drug Discovery

Aqueous Solubility Profile for Reaction Workup and Purification

The compound exhibits low aqueous solubility, calculated to be 0.38 g/L at 25 °C . This known solubility profile is a practical advantage for synthetic workflows, as it facilitates product isolation through simple extraction from aqueous reaction mixtures.

Process Chemistry Purification Physicochemical Property

Recommended Application Scenarios for 2-Fluoro-6-phenylpyridine (CAS 180606-17-1) Based on Evidence


High-Fidelity Lead Optimization in Medicinal Chemistry

Procure 2-fluoro-6-phenylpyridine for use as a core scaffold in drug discovery programs where fine-tuning of lipophilicity (target logP ~2.9) and metabolic stability are critical [1]. Its established utility as a precursor to bioactive molecules like the anticancer agent BMS-754807 [2] demonstrates its proven value in generating high-potency and selective lead compounds.

Reliable Intermediate for Scalable Synthesis and Process R&D

Use 2-fluoro-6-phenylpyridine when planning a multi-step synthesis that requires a robust and scalable intermediate. Its high-yield (79-81%) synthesis via a well-documented, room-temperature C-H fluorination protocol [3] and its predictable, low aqueous solubility (0.38 g/L) facilitate reliable scale-up and straightforward purification, de-risking process development.

Synthesis of Complex Molecules via C-F Bond Functionalization

Select 2-fluoro-6-phenylpyridine as a starting material for projects involving late-stage diversification. The 2-fluoropyridine motif is a known platform for subsequent nucleophilic aromatic substitution and cross-coupling reactions [1], enabling the efficient synthesis of diverse compound libraries from a single, readily available intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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